{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}dimethylamine oxalate
Overview
Description
{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}dimethylamine oxalate is a useful research compound. Its molecular formula is C16H24BrNO6 and its molecular weight is 406.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.07870 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways and Toxicology
- Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, suggesting at least two metabolic pathways: one leading to the corresponding aldehyde metabolite by deamination, which is subsequently reduced or oxidized, and another leading to demethylated metabolites with subsequent acetylation of the amino group (Kanamori et al., 2002).
Synthesis and Structural Studies
- A study on mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands described their synthesis, structure, and EPR spectra. This research highlights the versatility of bromo-substituted compounds in synthesizing complex inorganic structures (Mondal et al., 2005).
- Investigations into the condensation reactions of o-hydroxyacetophenone and diethyl oxalate leading to ethyl 3-bromo-4-oxochromen-2-carboxylate emphasized the synthetic potential of bromo-substituted esters in organic chemistry (Bevan & Ellis, 1983).
Photophysical and Photochemical Properties
- The synthesis and study of photophysical and photochemical properties of zinc phthalocyanines substituted with ether groups showed high triplet and singlet oxygen quantum yields, indicating potential applications in photodynamic therapy (PDT) (GÜrol et al., 2007).
Hydroxylation Reactions
- Research on the hydroxylation of (hetero)aryl halides using a copper-catalyzed system under mild conditions revealed efficient pathways to phenols and hydroxylated heteroarenes, suggesting applications in synthetic chemistry (Xia et al., 2016).
Properties
IUPAC Name |
2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2.C2H2O4/c1-11-9-12(2)14(13(15)10-11)18-8-7-17-6-5-16(3)4;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNVBLBQFZCNJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOCCN(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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